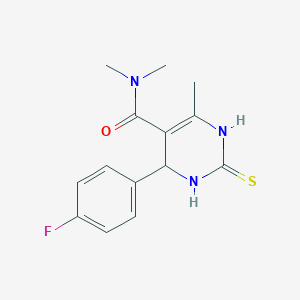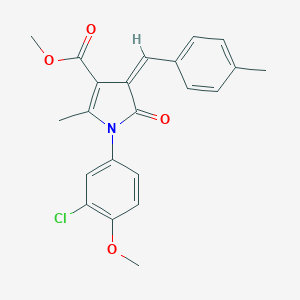![molecular formula C27H32N2O2S B297480 4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide](/img/structure/B297480.png)
4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide is a chemical compound that has recently gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of 4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways involved in cancer cell growth, microbial growth, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide have been studied in various animal models. This compound has been shown to reduce tumor growth and improve survival rates in mice with cancer. It has also been shown to reduce bacterial and fungal growth in vitro and in vivo. Additionally, this compound has been shown to reduce inflammation and improve symptoms in various animal models of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide in lab experiments include its potential as a therapeutic agent for cancer, microbial infections, and inflammatory diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
The future directions for research on 4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide include further studies on its mechanism of action, toxicity, and potential as a therapeutic agent in humans. Additionally, this compound could be modified to improve its efficacy and reduce any potential side effects. Further studies could also explore the potential of this compound in combination with other drugs for improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of 4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide has been achieved using various methods. One of the most common methods is the reaction of 4-tert-butylbenzaldehyde with 4-methylphenylpropargylamine and 2-(4-bromo-5-propylthiazol-2-yl)acetonitrile in the presence of a palladium catalyst. Another method involves the reaction of 4-tert-butylbenzaldehyde with 4-methylphenylpropargylamine and 2-(4-chloro-5-propylthiazol-2-yl)acetonitrile in the presence of a copper catalyst.
Aplicaciones Científicas De Investigación
The potential applications of 4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide in scientific research are vast. This compound has been studied for its anticancer properties, as it has been shown to inhibit the growth of various cancer cells. It has also been studied for its antimicrobial properties, as it has been shown to have activity against various bacteria and fungi. Additionally, this compound has been studied for its anti-inflammatory properties, as it has been shown to reduce inflammation in various animal models.
Propiedades
Fórmula molecular |
C27H32N2O2S |
|---|---|
Peso molecular |
448.6 g/mol |
Nombre IUPAC |
4-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-oxobutanamide |
InChI |
InChI=1S/C27H32N2O2S/c1-6-7-23-25(20-10-8-18(2)9-11-20)29-26(32-23)28-24(31)17-16-22(30)19-12-14-21(15-13-19)27(3,4)5/h8-15H,6-7,16-17H2,1-5H3,(H,28,29,31) |
Clave InChI |
HXLBKBRXYAJLAN-UHFFFAOYSA-N |
SMILES |
CCCC1=C(N=C(S1)NC(=O)CCC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C |
SMILES canónico |
CCCC1=C(N=C(S1)NC(=O)CCC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297397.png)
![1,3-diethyl-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297399.png)
![(5E)-5-[(3,4-dichloroanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297401.png)
![(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297402.png)


![methyl (4Z)-4-(4-chlorobenzylidene)-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297406.png)




![2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297416.png)
![Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B297417.png)
![2-[(3-Chloro-2-methylphenyl)imino]-3-ethyl-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one](/img/structure/B297419.png)